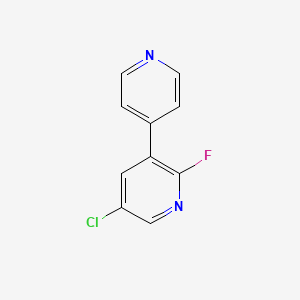

5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in chemical sciences. rsc.orgresearchgate.net Its presence is notable in numerous natural products, including essential vitamins like niacin and alkaloids. rsc.org In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities, leading to their incorporation into numerous FDA-approved drugs. researchgate.netmdpi.comchemicalbook.com Pyridine derivatives are integral to the development of antifungal, antibacterial, antiviral, and anticancer agents. acs.orgresearchgate.net

Beyond pharmaceuticals, pyridine-based compounds are crucial in materials science, where they are used as ligands for organometallic complexes in asymmetric catalysis and in the development of functional nanomaterials. rsc.org Their unique electronic properties also make them valuable in the design of dyes and other materials with specific optical characteristics. jst.go.jp Furthermore, in agrochemical research, pyridine derivatives are essential components in the formulation of herbicides, insecticides, and fungicides. jst.go.jp

Overview of Halogenated Heterocycles as Strategic Building Blocks

Halogenated heterocycles are organic compounds containing a ring structure with at least one heteroatom and one or more halogen substituents (F, Cl, Br, I). These compounds are highly valued as strategic building blocks in organic synthesis primarily due to the reactivity of the carbon-halogen bond. nih.gov The halogen atom acts as an excellent leaving group, facilitating a variety of nucleophilic substitution and cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, heavily rely on halogenated heterocycles as electrophilic partners. researchgate.netnih.gov These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogenated site typically follows the trend I > Br > Cl > F, allowing for selective transformations on polyhalogenated systems. mdpi.com This predictable selectivity enables chemists to construct complex molecules in a controlled, stepwise manner. The introduction of halogens can also modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which is of particular importance in drug design. nih.gov

Below is a table of representative halogenated pyridine building blocks and their common applications in synthesis.

Table 1: Examples of Halogenated Pyridine Building Blocks| Compound Name | Structure | Typical Application |

|---|---|---|

| 2-Bromopyridine | C₅H₄BrN | Suzuki, Stille, and Buchwald-Hartwig coupling reactions |

| 2,6-Dichloropyridine | C₅H₃Cl₂N | Synthesis of bipyridine ligands, pharmaceutical intermediates |

| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | Intermediate for agrochemicals and pharmaceuticals jst.go.jp |

| 5-Bromo-2-fluoropyridine | C₅H₃BrFN | Precursor for Suzuki coupling to form fluorinated biaryls researchgate.net |

Contextualization of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine within Substituted Bipyridine Chemistry

The compound this compound belongs to the structural class of bipyridines, which are molecules composed of two interconnected pyridine rings. Bipyridines are of immense interest, particularly as bidentate chelating ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. mdpi.com These complexes are foundational in catalysis, photochemistry, and the development of luminescent materials. mdpi.com

Substituted bipyridines, especially those bearing halogen atoms, are synthesized through transition metal-catalyzed cross-coupling reactions. The most common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a pyridine-boronic acid or ester. acs.org

In the context of this compound, its synthesis would logically involve a Suzuki-Miyaura coupling reaction. A plausible synthetic route is the reaction between a dihalogenated pyridine, such as 3-bromo-5-chloro-2-fluoropyridine (B1439303), and pyridine-4-boronic acid. The differing reactivity of the bromine and chlorine atoms (Br being more reactive than Cl in typical palladium-catalyzed couplings) would allow for the selective formation of the desired C-C bond at the 3-position.

The presence of both a chloro and a fluoro substituent on one of the pyridine rings makes this compound a versatile intermediate for further functionalization. The chlorine atom at the 5-position can undergo subsequent cross-coupling or nucleophilic substitution reactions, while the fluorine atom at the 2-position influences the electronic properties of the ring and can enhance the metabolic stability of derivative compounds in potential pharmaceutical applications.

The table below outlines common palladium-catalyzed reactions used in the synthesis of functionalized bipyridines.

Table 2: Common Cross-Coupling Reactions for Bipyridine Synthesis| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halopyridine + Pyridineboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., Na₂CO₃, K₂CO₃) | C-C |

| Stille Coupling | Halopyridine + Pyridylstannane | Pd(PPh₃)₄ | C-C |

| Negishi Coupling | Halopyridine + Pyridylzinc reagent | Pd(PPh₃)₄, Pd(dba)₂ | C-C |

| Hiyama Coupling | Halopyridine + Pyridylsilane | Palladium catalyst with fluoride (B91410) activation | C-C |

Comprehensive Structural and Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search for empirical data on the chemical compound this compound, it has been determined that specific experimental results for its comprehensive structural elucidation and advanced spectroscopic analysis are not available in publicly accessible scientific literature or databases. The requested detailed information, which includes single crystal X-ray diffraction data and advanced Nuclear Magnetic Resonance (NMR) spectroscopy methodologies, could not be retrieved for this specific molecule.

The initial objective was to construct a detailed article based on the following outline:

Comprehensive Structural Elucidaion and Advanced Spectroscopic Analysis

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClFN2 |

|---|---|

Molecular Weight |

208.62 g/mol |

IUPAC Name |

5-chloro-2-fluoro-3-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H6ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H |

InChI Key |

JPVXSPVBUNVDHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=CC(=C2)Cl)F |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Solid-State NMR for Polymorphic Studies

Despite targeted searches for crystallographic information—including bond lengths, bond angles, torsional angles, and details of intermolecular interactions and crystal packing—no specific single crystal X-ray diffraction studies for 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine have been reported in the searched resources.

Similarly, an in-depth search for advanced NMR spectroscopic data proved unsuccessful. This includes the absence of published multi-dimensional NMR spectra such as COSY, HSQC, HMBC, and NOESY, which are crucial for determining the connectivity and spatial proximity of atoms within the molecule. Furthermore, specific Fluorine-19 NMR data, which is vital for analyzing halogenated systems, and any solid-state NMR studies that would shed light on the polymorphic nature of the compound, were not found.

While general principles of NMR spectroscopy for fluorinated pyridines and crystallographic data for analogous but structurally distinct compounds are available, the strict adherence to scientifically accurate and specific information for "this compound" prevents the inclusion of such related data.

Therefore, due to the lack of specific experimental data for this compound in the public domain, the generation of the requested detailed scientific article is not possible at this time.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the validation of the molecular formula. For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-¹², Hydrogen-¹, Chlorine-³⁵, Fluorine-¹⁹, and Nitrogen-¹⁴).

The expected monoisotopic mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be compared against the experimentally measured value. A close agreement, typically within a few parts per million (ppm), confirms the molecular formula C₁₀H₆ClFN₂. This level of accuracy is critical to distinguish the target compound from other potential isomers or compounds with similar nominal masses.

Table 1: Theoretical Isotopic Mass Data for this compound

| Formula | Species | Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₆³⁵ClFN₂ | [M]⁺ | 208.0207 |

| C₁₀H₇³⁵ClFN₂ | [M+H]⁺ | 209.0285 |

| C₁₀H₆³⁷ClFN₂ | [M]⁺ | 210.0178 |

Note: Data is theoretical and requires experimental validation for confirmation.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Ring Mode Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and the skeletal vibrations of a molecule. These complementary techniques are governed by different selection rules, with FT-IR being sensitive to changes in dipole moment and Raman scattering depending on changes in polarizability.

Analysis of Characteristic Vibrational Frequencies of Pyridine (B92270) Ring

The vibrational spectrum of this compound is expected to be dominated by the characteristic modes of the two pyridine rings. The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine rings give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ range. The ring breathing modes, which involve the symmetric expansion and contraction of the rings, are often observed as sharp bands in the Raman spectrum around 1000 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies of the Pyridine Rings

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H Stretching | 3100 - 3000 | FT-IR, Raman |

| C=C/C=N Ring Stretching | 1600 - 1400 | FT-IR, Raman |

| Ring Breathing | ~1000 | Raman (often strong) |

| C-H In-plane Bending | 1300 - 1000 | FT-IR, Raman |

Note: These are general ranges for substituted pyridines; the exact positions will be influenced by the substituents.

Impact of Halogen Substituents on Vibrational Modes

The C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region, and due to the large change in dipole moment, it usually gives a strong band in the FT-IR spectrum. The C-Cl stretching vibration is found at lower wavenumbers, generally in the 800-600 cm⁻¹ range. The positions of these bands can provide valuable information about the electronic environment of the carbon-halogen bonds. Furthermore, the substitution pattern can lead to the appearance of new bands and the splitting of degenerate modes observed in unsubstituted pyridine.

Table 3: Expected Vibrational Frequencies of Halogen Substituents

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-F Stretching | 1250 - 1000 | FT-IR (strong) |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and transitions within the molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of π → π* and n → π* transitions associated with the conjugated π-system of the bipyridyl structure. The presence of the halogen substituents and the nitrogen heteroatoms can influence the energies of these transitions. The π → π* transitions are typically high-energy and appear at shorter wavelengths (higher energy), while the n → π* transitions, involving the lone pair electrons on the nitrogen atoms, are of lower energy and appear at longer wavelengths.

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. For a molecule to be fluorescent, it must possess a rigid, conjugated structure that allows for efficient emission. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift) to lower energy. The quantum yield of fluorescence provides a measure of the efficiency of the emission process.

Table 4: Expected Electronic Transitions for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Characteristics |

|---|---|---|

| π → π* | 200 - 300 | High intensity (large molar absorptivity) |

Note: The exact absorption and emission maxima, as well as the fluorescence quantum yield, are dependent on the solvent and experimental conditions.

No Published Computational Research Found for this compound

Following an extensive search of scientific literature and chemical databases, no specific computational or theoretical studies corresponding to the chemical compound This compound could be located. As a result, it is not possible to provide a scientifically accurate article detailing its computational chemistry and theoretical investigations according to the requested outline.

The generation of thorough and informative content for the specified sections—including Quantum Chemical Calculations, Density Functional Theory (DFT) for Geometry Optimization, Molecular Orbital Analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) Mapping, prediction of spectroscopic parameters, conformational analysis, and reaction pathway modeling—is contingent upon the availability of published research data. Without peer-reviewed studies focusing on this particular molecule, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authority.

Searches for this specific compound did not yield dedicated theoretical analyses. While computational studies on related pyridine derivatives and other halogenated aromatic compounds are available, the user's strict instruction to focus solely on "this compound" prevents the use of analogous data from different molecules. Fulfilling the request would necessitate fabricating data, which is contrary to the principles of providing factual and verifiable information.

Therefore, the detailed article focusing on the computational and theoretical investigations of this compound cannot be generated at this time.

Computational Chemistry and Theoretical Investigations

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Halogen Bonding:

A primary focus of theoretical investigations is the analysis of halogen bonding. A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine, both chlorine and fluorine atoms have the potential to participate in halogen bonding. Computational studies can predict and quantify the strength and nature of these bonds.

The formation of a halogen bond is often attributed to the presence of a "σ-hole," a region of positive electrostatic potential on the outer surface of the halogen atom, opposite to the covalent bond. The strength of the halogen bond generally follows the trend I > Br > Cl > F, correlating with the polarizability and the size of the σ-hole on the halogen atom.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. wikipedia.orgamercrystalassn.orgwiley-vch.de Within this theory, the presence of a bond path between two atoms is a universal indicator of an interaction. wiley-vch.de For non-covalent interactions like halogen bonds, the properties at the bond critical point (BCP) provide quantitative insights into the nature of the interaction.

Key topological parameters at the BCP used to characterize these interactions include:

Electron density (ρ(r)) : Its value is typically low for non-covalent interactions.

Laplacian of the electron density (∇²ρ(r)) : A positive value indicates a closed-shell interaction, characteristic of non-covalent bonds.

Total energy density (H(r)) : A negative value can suggest some degree of covalent character.

While specific QTAIM data for this compound is not available in the provided search results, a hypothetical analysis would involve calculating these parameters for any identified intermolecular halogen bonds.

Table 1: Hypothetical QTAIM Parameters for Halogen Bonds in this compound

| Interacting Atoms | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) |

| Cl···N | Data not available | Data not available | Data not available |

| F···H | Data not available | Data not available | Data not available |

| Cl···Cl | Data not available | Data not available | Data not available |

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules. The surface is colored according to various properties, such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate interactions that are shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds.

Molecular Electrostatic Potential (MEP):

The MEP surface is a valuable tool for understanding and predicting the reactive behavior of a molecule and its intermolecular interactions. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. The σ-hole on a halogen atom, which is crucial for halogen bonding, appears as a region of positive electrostatic potential.

For this compound, an MEP analysis would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring, making it a potential halogen bond acceptor. Positive potentials would be expected on the hydrogen atoms and potentially a σ-hole on the chlorine atom, identifying them as potential interaction sites.

Reactivity and Derivatization Studies of 5 Chloro 2 Fluoro 3 Pyridin 4 Yl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactivity

The reactivity of the 5-chloro-2-fluoro-3-(pyridin-4-yl)pyridine ring system is dictated by the interplay of the electron-withdrawing effects of the nitrogen atom, the fluorine, and the chlorine substituents. The pyridine (B92270) ring itself is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution. The additional presence of a fluoro and a chloro group further reduces the electron density of the ring, making electrophilic attack generally unfavorable.

Conversely, this electron-deficient nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is particularly activated towards displacement by nucleophiles due to the strong electron-withdrawing effect of the adjacent ring nitrogen. The chlorine atom at the 5-position is also a potential site for nucleophilic attack, though generally less reactive than the 2-fluoro position. The regioselectivity of nucleophilic substitution is often dependent on the nature of the nucleophile and the reaction conditions. For instance, strong, hard nucleophiles may favor attack at the 2-position, while softer nucleophiles might exhibit different selectivity.

Further Functionalization at Halogen Sites

The presence of two distinct halogen atoms on the pyridine ring allows for selective functionalization through various modern synthetic methodologies.

Selective Cross-Coupling Reactions

The differential reactivity of the C-F and C-Cl bonds in this compound is a key feature for its synthetic utility, enabling selective cross-coupling reactions. The C-Cl bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This allows for the selective substitution of the chlorine atom while leaving the fluorine atom intact.

For example, in the synthesis of certain kinase inhibitors, the chlorine atom at the 5-position can be selectively displaced via a Suzuki coupling reaction with a boronic acid derivative, while the fluorine at the 2-position remains. Similarly, Buchwald-Hartwig amination can be employed to selectively introduce an amino group at the 5-position. The fluorine atom can then be substituted in a subsequent step, often under harsher conditions or with a different catalytic system, allowing for the stepwise introduction of different functionalities.

Table 1: Examples of Selective Cross-Coupling Reactions

| Reaction Type | Position of Substitution | Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | 5-position (C-Cl) | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-fluoro-3-(pyridin-4-yl)pyridine |

| Buchwald-Hartwig Amination | 5-position (C-Cl) | Amine, Pd catalyst, base | 5-Amino-2-fluoro-3-(pyridin-4-yl)pyridine |

Directed Ortho Metalation Strategies

While specific examples for this compound are not extensively documented in the public domain, the principles of directed ortho metalation (DoM) can be applied. In pyridine systems, a directing group can facilitate the deprotonation of an adjacent C-H bond by an organolithium reagent. In this molecule, the pyridyl nitrogen and the halogen substituents could potentially direct metalation. However, the presence of multiple directing groups and the inherent reactivity of the C-H bonds make regioselectivity a significant challenge. The most acidic proton is likely the one at the 4-position, influenced by both the adjacent nitrogen and the fluorine atom. A carefully chosen directing group and reaction conditions would be necessary to achieve selective metalation at a specific position.

Reactivity at the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The nitrogen atom of the 3-(pyridin-4-yl) substituent is a basic site and can undergo reactions typical of pyridine nitrogens.

N-Oxidation: The nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then be used to modify the electronic properties of the ring and serve as a handle for further functionalization.

Quaternization: The nitrogen atom can also be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. The rate of this reaction would be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the pyridine ring.

Mechanistic Investigations of Transformation Pathways

The transformation pathways of this compound are largely governed by established reaction mechanisms. Nucleophilic aromatic substitution at the 2-position (C-F) is expected to proceed through a Meisenheimer complex intermediate. The high electronegativity of the fluorine atom and the ability of the pyridine nitrogen to stabilize the negative charge of the intermediate facilitate this pathway.

For palladium-catalyzed cross-coupling reactions at the 5-position (C-Cl), the mechanism involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki coupling) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination. The selective oxidative addition of the palladium catalyst to the C-Cl bond over the C-F bond is the key step for the observed selectivity.

Synthesis of Structural Analogs and Isomers for Comparative Reactivity Studies

The synthesis of structural analogs and isomers of this compound would be a valuable exercise for comparative reactivity studies. For instance, synthesizing the corresponding 3-bromo-5-chloro-2-fluoropyridine (B1439303) or 2-chloro-5-fluoropyridine (B44960) analogs would allow for a systematic investigation of the influence of the halogen identity and position on the outcomes of cross-coupling and nucleophilic substitution reactions.

Emerging Research Directions and Future Outlook

Development of Novel, Atom-Economical Synthetic Routes

Traditional methods for creating C-C bonds between aromatic rings, such as Suzuki or Stille coupling, are effective but often suffer from poor atom economy. They require pre-functionalization of the coupling partners (e.g., with boronic acids or organotins) and generate stoichiometric amounts of waste. The future of synthesizing molecules like 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine lies in more atom-economical approaches, primarily through direct C–H activation. mdpi.com

Direct C–H arylation is a powerful strategy that circumvents the need for pre-functionalized starting materials, forming the key C-C bond by coupling a C-H bond of one pyridine (B92270) ring with a C-X (where X is a halogen) bond of another. nih.gov Research is increasingly focused on developing catalytic systems, often based on palladium, that can selectively activate a specific C-H bond on one pyridine ring for coupling with a halopyridine. acs.orgbeilstein-journals.orgscispace.com For the synthesis of the target compound, this could involve the direct coupling of 5-chloro-2-fluoropyridine with pyridine.

Another promising avenue is dehydrogenative coupling, an even more atom-economical method where two C-H bonds are coupled directly, releasing only hydrogen gas as a byproduct. mdpi.compreprints.org While challenging, particularly for achieving the required regioselectivity in complex heterocycles, this approach represents a significant goal in modern organic synthesis.

| Method | Description | Advantages | Challenges | Key Byproduct(s) |

|---|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki) | Couples a halo-pyridine with a pyridine-boronic acid. | High yields, well-established. | Requires pre-functionalization, poor atom economy. | Boron-containing salts. |

| Direct C-H Arylation | Couples a C-H bond of one ring with a C-X bond of another. | Improved atom economy, fewer synthetic steps. | Requires selective C-H activation, catalyst development. nih.gov | Halide salts. |

| Dehydrogenative Coupling | Couples two C-H bonds directly. | Maximally atom-economical. preprints.org | Thermodynamically challenging, requires strong oxidants or catalysts. | H₂ or H₂O. |

Exploration of Sustainable Synthetic Methodologies

In line with the principles of green chemistry, future research will prioritize the development of environmentally benign synthetic methods. nih.gov This involves a multi-faceted approach addressing catalysts, solvents, and energy input.

Green Catalysts: A shift from precious metal catalysts like palladium to more earth-abundant and less toxic alternatives such as iron or copper is a key research direction. rsc.orgbhu.ac.in

Benign Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives like water, ethanol, or novel media such as deep eutectic solvents. ijarsct.co.in

Energy Efficiency: Non-conventional heating methods are being explored to reduce energy consumption and reaction times. Microwave-assisted synthesis has been shown to dramatically accelerate reactions in the preparation of pyridine derivatives. ijarsct.co.inacs.orgnih.gov Furthermore, photocatalysis, which uses visible light to drive chemical reactions at ambient temperatures, is a rapidly growing field for C-C coupling reactions. mdpi.comucl.ac.ukeiu.eduresearchgate.net Mechanochemical synthesis, which involves solvent-free grinding of reactants, offers another sustainable alternative that minimizes waste. nih.gov

| Methodology | Principle | Sustainability Advantage | Reference Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating using microwave irradiation. | Reduced reaction time, lower energy consumption, often higher yields. acs.org | One-pot synthesis of functionalized pyridines. nih.gov |

| Photocatalysis | Using light to activate a catalyst and drive the reaction. | Operates at ambient temperature, uses renewable energy source (light). ucl.ac.uk | C-C cross-coupling reactions. eiu.edu |

| Mechanochemistry | Inducing reactions by mechanical force (grinding). | Solvent-free, reduced waste, high efficiency. nih.gov | Solid-state synthesis of bipyridine metal complexes. nih.gov |

| Use of Green Catalysts | Employing earth-abundant metals instead of precious metals. | Lower cost, reduced toxicity, and environmental impact. | Iron-catalyzed cyclization for pyridine synthesis. rsc.org |

Application of Advanced Machine Learning and AI in Predicting Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and molecular design. researchgate.netnih.gov For a molecule like this compound, AI can be applied in several critical areas:

Retrosynthesis Planning: AI-powered tools can predict viable synthetic routes by analyzing vast databases of chemical reactions. dntb.gov.ua These tools are particularly valuable for complex heterocycles, where synthetic pathways are not always intuitive. nih.govchemrxiv.org They can suggest novel disconnections and identify the most efficient ways to assemble the target molecule from simpler precursors.

Reactivity and Regioselectivity Prediction: ML models can be trained to predict the most reactive sites on a molecule. For instance, an algorithm could predict the likelihood of a C-H activation event at a specific position on the pyridine ring, guiding the design of selective coupling reactions. researchgate.net

Property Prediction: Based on molecular structure, AI can predict a wide range of physicochemical properties, such as solubility, stability, and electronic characteristics (e.g., HOMO/LUMO energies). This allows for the in silico screening of potential derivatives before committing to their synthesis, saving significant time and resources.

Investigation of the Compound's Role in Catalysis or Material Science

The structural features of this compound suggest significant potential as a functional molecule, primarily as a ligand in coordination chemistry. The bipyridine-like core is a classic chelating motif for a vast array of transition metals. researchgate.net

Catalysis: Bipyridine ligands are cornerstones of catalysis, used in complexes with metals like ruthenium, iridium, and platinum for various transformations. nih.govacs.org The electronic properties of the ligand are crucial for tuning the activity of the metal center. The strong electron-withdrawing effects of the chloro and fluoro substituents on one ring of the target compound would significantly modulate the electron density at the metal center, potentially leading to unique catalytic activities. nsf.gov Research could explore the use of its metal complexes in reactions such as C-H borylation or photocatalysis. nih.gov

Material Science: Fluorinated bipyridine derivatives are of great interest in materials science. tandfonline.com They are used as ligands in metal complexes for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.commsu.edu The fluorine atoms can enhance properties like thermal stability and electron mobility. The rigid, planar structure of this compound also makes it a candidate for incorporation into coordination polymers or metal-organic frameworks (MOFs), where its specific geometry and electronic nature could lead to materials with novel optical or electronic properties. researchgate.net

Theoretical Design of Related Complex Molecular Architectures

Computational chemistry provides a powerful tool for the rational design of new molecules with tailored properties, using the this compound scaffold as a starting point.

Density Functional Theory (DFT) calculations can be employed to understand the fundamental electronic structure of the molecule. mdpi.com By calculating the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict how substituents influence the molecule's electronic and optical properties. tandfonline.comresearchgate.netmanchester.ac.uk

This theoretical understanding enables the in silico design of more complex architectures. iitm.ac.in For example, researchers could model the effects of adding further electron-donating or withdrawing groups to fine-tune the energy levels for specific applications in organic electronics. acs.orgresearchgate.net Computational studies could also guide the design of oligomers or polymers incorporating this unit to create advanced materials. In the context of catalysis, DFT can be used to model the binding of the ligand to different metal centers and predict the stability and potential reactivity of the resulting complexes, accelerating the discovery of new catalysts. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine?

- Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling. For example, (5-Chloro-2-fluoropyridin-4-yl)boronic acid (CAS 1034659-38-5) can react with halogenated pyridines under palladium catalysis . Precursors like 5-Chloro-2-fluoropyridine (CAS 1480-65-5, >97% purity) are commercially available and serve as intermediates . Optimize reaction conditions (e.g., solvent: DMF/H₂O, base: Na₂CO₃, temperature: 80–100°C) to enhance yields.

Q. How can the compound’s structure be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Pyridin-4-yl groups typically show aromatic protons as doublets (δ 8.5–8.7 ppm) and carbons at δ 120–150 ppm. Adjacent substituents (Cl, F) deshield neighboring nuclei; e.g., fluoro substituents cause splitting in ¹⁹F NMR (δ -110 to -120 ppm) .

- X-ray Crystallography : Compare with structurally similar compounds like 2-fluoro-5-(4-fluorophenyl)pyridine, where fluorine substituents influence bond angles and packing patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazard codes) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation (P261 precaution) .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks (WGK 3 classification) .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and F groups activate the pyridine ring toward electrophilic substitution but may deactivate nucleophilic sites. For Suzuki couplings, the boronic acid derivative (CAS 1034659-38-5) reacts preferentially at the 4-position due to steric and electronic directing effects .

- Byproduct Analysis : Monitor reaction mixtures via LC-MS for halogen exchange byproducts (e.g., F/Cl displacement) under high-temperature conditions.

Q. Are there contradictions in reported biological activities of structurally similar pyridine derivatives?

- Methodological Answer :

- Case Study : Compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show dual agrochemical and medicinal applications, but conflicting bioactivity data may arise from assay conditions (e.g., cell line variability) or metabolite interference .

- Resolution : Validate activity via dose-response curves and orthogonal assays (e.g., enzymatic vs. cell-based).

Q. What computational approaches predict the compound’s electronic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.